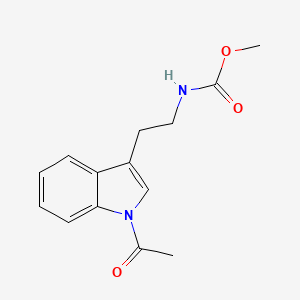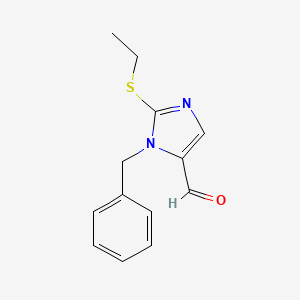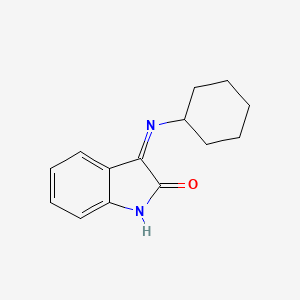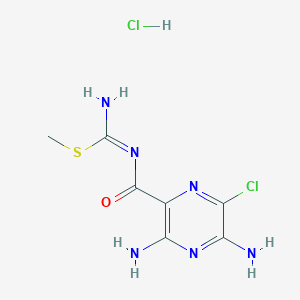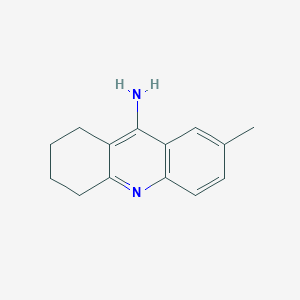
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of hydrazones with appropriate reagents to form the oxadiazole ring. One common method involves the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the synthesis.
1,2,4-Oxadiazole: The core structure shared by the target compound.
Uniqueness
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80815-85-6 |
|---|---|
Fórmula molecular |
C22H18N4O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[(Z)-[phenyl-(5-phenyl-1,2,4-oxadiazol-3-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C22H18N4O2/c1-27-19-14-12-18(13-15-19)24-25-20(16-8-4-2-5-9-16)21-23-22(28-26-21)17-10-6-3-7-11-17/h2-15,24H,1H3/b25-20- |
Clave InChI |
WTAMAFUULWNDDK-QQTULTPQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=NOC(=N3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



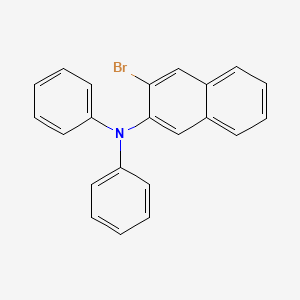
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
